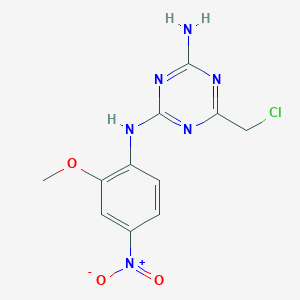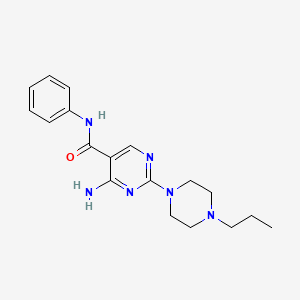![molecular formula C31H23NO4 B11193197 4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid](/img/structure/B11193197.png)
4-[5-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)FURAN-2-YL]BENZOIC ACID is a complex organic compound featuring a benzoxazine ring fused with a furan and benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)FURAN-2-YL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 4-[5-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)FURAN-2-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[5-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)FURAN-2-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and molecular recognition.
Mechanism of Action
The mechanism by which 4-[5-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)FURAN-2-YL]BENZOIC ACID exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
4,5-Diphenylimidazole: Shares structural similarities but lacks the furan and benzoic acid moieties.
2-Benzyl-4,5-imidazoline: Another related compound with a different core structure and functional groups.
Uniqueness: 4-[5-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)FURAN-2-YL]BENZOIC ACID is unique due to its combination of a benzoxazine ring with a furan and benzoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C31H23NO4 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-[5-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)furan-2-yl]benzoic acid |
InChI |
InChI=1S/C31H23NO4/c33-30(34)22-17-15-21(16-18-22)27-19-20-28(35-27)29-32-26-14-8-7-13-25(26)31(36-29,23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-20,29,32H,(H,33,34) |
InChI Key |
LQOKMAUCRRJKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Cyanophenyl)methyl]-4-(4-fluorophenyl)-1H-indol-5-YL N,N-diethylcarbamate](/img/structure/B11193115.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11193119.png)
![2-(4-benzylpiperazin-1-yl)-6-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11193131.png)


![2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B11193144.png)
![N-(4-chloro-2-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11193150.png)
![N-(3-methoxyphenyl)-2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11193151.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide](/img/structure/B11193154.png)
![Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11193158.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11193163.png)
![N-(2-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11193172.png)

![3-(2-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11193178.png)
